molecular formula C19H16FNO4 B2464357 4-(2-Fluoro-benzyloxy)-6-methoxy-quinoline-2-carboxylic acid methyl ester CAS No. 1358310-34-5

4-(2-Fluoro-benzyloxy)-6-methoxy-quinoline-2-carboxylic acid methyl ester

Cat. No.: B2464357
CAS No.: 1358310-34-5
M. Wt: 341.338
InChI Key: MEDTWWAEGLHNIK-UHFFFAOYSA-N
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Description

4-(2-Fluoro-benzyloxy)-6-methoxy-quinoline-2-carboxylic acid methyl ester is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a quinoline core substituted with a fluoro-benzyloxy group, a methoxy group, and a carboxylic acid methyl ester group.

Properties

IUPAC Name

methyl 4-[(2-fluorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO4/c1-23-13-7-8-16-14(9-13)18(10-17(21-16)19(22)24-2)25-11-12-5-3-4-6-15(12)20/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDTWWAEGLHNIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2OCC3=CC=CC=C3F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoro-benzyloxy)-6-methoxy-quinoline-2-carboxylic acid methyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Fluoro-benzyloxy Group: The fluoro-benzyloxy group can be introduced through a nucleophilic substitution reaction, where a fluoro-benzyl halide reacts with a quinoline derivative.

    Methoxylation: The methoxy group can be introduced via a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.

    Esterification: The carboxylic acid group can be esterified using methanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-benzyloxy)-6-methoxy-quinoline-2-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro-benzyloxy group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinoline-2-carboxylic acid derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

4-(2-Fluoro-benzyloxy)-6-methoxy-quinoline-2-carboxylic acid methyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-benzyloxy)-6-methoxy-quinoline-2-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Fluoro-benzyloxy)-2-methyl-benzofuran-3-carboxylic acid methyl ester
  • 3-[4-(2-Fluoro-benzyloxy)-phenyl]-acrylic acid methyl ester
  • 3-Chloro-4-(2-fluoro-benzyloxy)-benzoic acid methyl ester

Uniqueness

4-(2-Fluoro-benzyloxy)-6-methoxy-quinoline-2-carboxylic acid methyl ester is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

4-(2-Fluoro-benzyloxy)-6-methoxy-quinoline-2-carboxylic acid methyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H15FNO4
  • Molecular Weight : 303.29 g/mol
  • CAS Number : 10222-62-5

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly in cancer therapy. The presence of the quinoline ring structure is known to enhance the compound's interaction with DNA and various enzymes involved in cancer cell proliferation.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and gastric carcinoma cells. The mechanism involves:

  • Induction of Apoptosis : The compound triggers apoptosis in cancer cells, leading to increased cell death. For instance, in MCF-7 cells, it was observed that the compound induced a more significant apoptotic effect compared to standard chemotherapeutics like doxorubicin .
  • Cell Cycle Arrest : It has been shown to arrest the cell cycle at the G1 phase, preventing further progression into DNA replication .

Enzyme Inhibition

The compound also acts as an inhibitor of specific kinases involved in cancer progression. Studies indicate that it may inhibit Aurora A kinase, which plays a crucial role in cell division and proliferation. The binding interactions with key amino acid residues in the kinase's active site suggest a competitive inhibition mechanism .

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxicity of 4-(2-Fluoro-benzyloxy)-6-methoxy-quinoline-2-carboxylic acid methyl ester against various cell lines. The results showed:

  • IC50 Values : The compound demonstrated an IC50 value of approximately 168 µM for MCF-7 cells, indicating moderate potency compared to other tested compounds .
Cell LineIC50 (µM)Mechanism
MCF-7168Apoptosis induction
EPG85-257RDB200P-glycoprotein inhibition

Study 2: Molecular Docking Analysis

A molecular docking study was performed to understand the binding affinity of this compound towards Aurora A kinase. The findings suggested that:

  • The compound binds effectively within the active site, forming hydrogen bonds with critical residues, which is essential for its inhibitory activity .

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